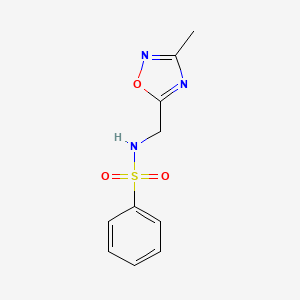

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

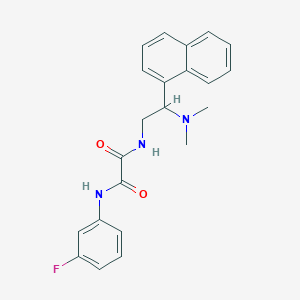

“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing one oxygen atom and two nitrogen atoms . This type of structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structure of similar compounds exhibits intermolecular hydrogen bonds of the type N-H···N. These hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers . In addition, a strong π-interaction was proved by quantum chemical calculations and noncovalent interaction analysis .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .Applications De Recherche Scientifique

Drug Discovery

The 1,2,4-oxadiazole heterocyclic ring serves as an excellent framework for novel drug development. Over the past century, medicinal chemists have explored its potential, leading to the discovery of several drugs containing the 1,2,4-oxadiazole unit. Recent advancements in synthetic methods have further expanded the scope of these compounds .

Antiproliferative Activity

Studies have evaluated the antiproliferative activity of 1,2,4-oxadiazole derivatives against various cancer cell lines. These compounds exhibit promising effects, making them potential candidates for cancer therapy .

Antioxidant Properties

The 1,2,4-oxadiazole-based molecules have also demonstrated antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage is of interest in the field of health and disease prevention .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives exhibit excellent antibacterial activity against specific pathogens. For instance, compounds like 5u and 5v have shown efficacy against Xanthomonas oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Prospects for Further Development

Given the growing interest in 1,2,4-oxadiazoles, ongoing research aims to explore novel synthetic routes, improve drug-like properties, and uncover additional biological applications.

Mécanisme D'action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It’s known that the 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The compound might act as a bidentate ligand coordinating through the nitrogen atom .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to affect various pathways, including those related to cancer therapy, age-related diseases, antimicrobials, and more .

Result of Action

It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial effects .

Orientations Futures

The 1,2,4-oxadiazole ring is a well-known pharmacophore, and development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the future directions of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” could involve further exploration of its potential applications in these areas.

Propriétés

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-8-12-10(16-13-8)7-11-17(14,15)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUGQHDJGVIGAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)

![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2381841.png)

![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)

![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)

![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)